16alpha-Iodo-11beta-methoxy-17beta-estradiol
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Overview
Description
16-Iodo-11-methoxyestradiol is a synthetic analog of estradiol, a potent estrogen hormone. This compound is characterized by the presence of an iodine atom at the 16th position and a methoxy group at the 11th position on the estradiol backbone. It has been studied for its potential use as a radiopharmaceutical for imaging estrogen-sensitive tissues due to its high affinity for estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Iodo-11-methoxyestradiol involves the halogen exchange reaction of 11-methoxy-16-bromo-17β-estradiol with sodium iodide. This reaction typically yields the desired product with a high efficiency of 65-80% within 3 hours . The reaction conditions include the use of a suitable solvent, such as acetone, and maintaining the reaction temperature at around 50°C.
Industrial Production Methods
While specific industrial production methods for 16-Iodo-11-methoxyestradiol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
16-Iodo-11-methoxyestradiol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 16th position can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The methoxy group at the 11th position can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, acetone, and a suitable base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 16-chloro-11-methoxyestradiol or 16-bromo-11-methoxyestradiol.
Oxidation: Formation of 16-iodo-11-methoxy-estrone.
Reduction: Formation of 16-iodo-11-hydroxyestradiol.
Scientific Research Applications
16-Iodo-11-methoxyestradiol has several scientific research applications:
Chemistry: Used as a radiochemical probe for studying estrogen receptor binding and localization.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
16-Iodo-11-methoxyestradiol exerts its effects by binding to estrogen receptors with high affinity, similar to estradiol. Upon binding, it forms a stable complex with the receptor, which then translocates to the nucleus and modulates the transcription of estrogen-responsive genes. This mechanism is crucial for its use in imaging estrogen-sensitive tissues, as the compound accumulates in tissues with high estrogen receptor expression .
Comparison with Similar Compounds
Similar Compounds
16-Iodoestradiol: Lacks the methoxy group at the 11th position, resulting in different binding affinities and tissue distribution.
11-Methoxyestradiol: Lacks the iodine atom at the 16th position, affecting its radiopharmaceutical properties.
17α-Iodovinyl-11β-methoxyestradiol: A similar compound with an iodovinyl group at the 17th position, used for selective estrogen receptor imaging.
Uniqueness
16-Iodo-11-methoxyestradiol is unique due to its dual modifications at the 16th and 11th positions, which enhance its binding affinity to estrogen receptors and its potential as a radiopharmaceutical for imaging estrogen-sensitive tissues. Its high specificity and stability make it a valuable tool in both research and clinical applications .
Properties
CAS No. |
104820-74-8 |
---|---|
Molecular Formula |
C19H25IO3 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(8S,9S,11S,13S,14S,16R,17R)-16-(125I)iodanyl-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H25IO3/c1-19-9-16(23-2)17-12-6-4-11(21)7-10(12)3-5-13(17)14(19)8-15(20)18(19)22/h4,6-7,13-18,21-22H,3,5,8-9H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1/i20-2 |
InChI Key |
ZKXIUQUNJAKYCW-LMDPIGAJSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O)OC |
SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O)OC |
Synonyms |
16 alpha-iodo-11 beta-methoxy-17 beta-estradiol 16-iodo-11-methoxyestradiol IMOE |
Origin of Product |
United States |
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